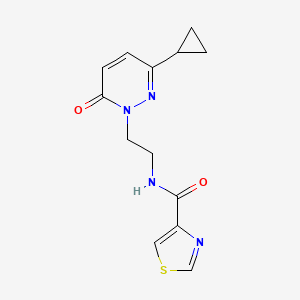

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a fascinating compound with potential applications in various fields. Its unique structure, featuring a combination of pyridazinone and thiazole moieties, makes it an attractive candidate for scientific research, particularly in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide involves multiple steps. A typical synthetic route may start with the formation of the pyridazinone core through cyclization reactions, followed by the introduction of the cyclopropyl group using cyclopropanation techniques. Subsequently, the thiazole ring is constructed via condensation reactions with suitable thioamide precursors. Reaction conditions often include moderate temperatures and the use of specific catalysts to optimize yield and selectivity.

Industrial Production Methods: Industrial-scale production of this compound would require efficient and scalable synthetic routes. This may involve continuous flow synthesis, automated production lines, and stringent quality control measures to ensure consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:

Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents.

Reduction: : Hydrogenation of the cyclopropyl or pyridazinone moieties.

Substitution: : Nucleophilic or electrophilic substitutions at reactive positions on the thiazole or pyridazinone rings.

Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Reduction: : Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: : Reactions with halogenating agents or nucleophiles like amines and thiols.

Major Products Formed from These Reactions: Depending on the reaction type, major products could include sulfoxides, sulfones, reduced analogs with saturated rings, and substituted derivatives with various functional groups attached to the thiazole or pyridazinone cores.

Aplicaciones Científicas De Investigación

Chemistry: : As a building block for synthesizing complex molecules.

Biology: : Investigating its biological activity and interaction with biomolecules.

Medicine: : Developing new therapeutic agents targeting specific enzymes or receptors.

Industry: : Potential use in materials science for creating specialized polymers or coatings.

Mecanismo De Acción

The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide likely involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity and interaction kinetics would provide further insights into its mode of action.

Comparación Con Compuestos Similares

Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide stands out due to its dual pharmacophore design, incorporating both pyridazinone and thiazole functionalities. This dual nature can enhance its biological activity and selectivity. Similar compounds may include:

Pyridazinone derivatives: : Known for their anti-inflammatory and analgesic properties.

Thiazole derivatives: : Used in antimicrobial and anticancer research.

Actividad Biológica

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2S, with a molecular weight of approximately 342.42 g/mol. The compound features a pyridazinone core, a cyclopropyl group, and a thiazole moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : The compound has shown promise in modulating pathways associated with cell proliferation and apoptosis in cancer cells. It appears to inhibit specific enzymes involved in tumor growth.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may interact with inflammatory pathways, potentially reducing inflammation in various models.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It is hypothesized that the compound could interact with specific receptors or proteins within cells, altering their activity and influencing cellular responses.

- Cell Cycle Arrest : Some studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains methoxy groups | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was associated with apoptosis induction through caspase activation.

- Microbial Inhibition : A series of antimicrobial assays showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Research : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-12-4-3-10(9-1-2-9)16-17(12)6-5-14-13(19)11-7-20-8-15-11/h3-4,7-9H,1-2,5-6H2,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYCEGILUWOWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.